(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
CAS No.:
Cat. No.: VC13603386
Molecular Formula: C10H18ClNO4
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClNO4 |
|---|---|
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | chloromethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Standard InChI | InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
| Standard InChI Key | UJUNDWHIFKCLMQ-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](CC(=O)OCCl)NC(=O)OC(C)(C)C |
| SMILES | CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₀H₁₈ClNO₄, with a molecular weight of 251.71 g/mol. Key structural elements include:
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Boc (tert-butoxycarbonyl) group: Protects the amine functionality during synthetic sequences.
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Chloromethyl ester: Enables nucleophilic substitution reactions for further functionalization.
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Chiral center (S-configuration): Critical for stereoselective synthesis in drug development.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Chloromethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
| CAS Number | Not explicitly listed | - |
| SMILES | CC(CC(=O)OCCl)NC(=O)OC(C)(C)C | |
| InChI Key | UJUNDWHIFKCLMQ-ZETCQYMHSA-N | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis typically involves sequential protection and esterification:
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Amino Protection: Reacting L-β-amino butyric acid with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under basic conditions (e.g., triethylamine) to introduce the Boc group.
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Chloromethyl Ester Formation: Treating the Boc-protected intermediate with chloromethyl chloroformate in dichloromethane, catalyzed by DMAP .
Critical Parameters:
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Temperature control (0–25°C) to prevent racemization.
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Anhydrous conditions to avoid hydrolysis of the chloromethyl group .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, TEA, THF, 0°C → RT | 85–90 |
| Chloromethylation | ClCO₂CH₂Cl, DMAP, DCM, 0°C | 70–75 |
Applications in Organic Synthesis
Peptide Chemistry
The compound serves as a key intermediate for introducing β-amino acid residues into peptides. Its Boc group is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA), enabling orthogonal protection strategies. For example:
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Case Study: Synthesizing β-peptide analogs with enhanced protease resistance.
Drug Development
The chloromethyl group undergoes nucleophilic displacement with amines, thiols, or azides to generate derivatives for structure-activity relationship (SAR) studies. Notable applications include:
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Anticancer Agents: Derivatives targeting histone deacetylases (HDACs).
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Antibiotics: β-lactam analogs with modified side chains.
Stereochemical Considerations
The S-configuration at the β-carbon is crucial for biological activity. Comparative studies with the R-enantiomer (CAS: VC13595450) reveal divergent binding affinities. For instance:
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Enzyme Inhibition: (S)-enantiomer shows 10-fold higher activity against trypsin-like proteases than the R-form.
Table 3: Enantiomer Comparison
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Synthetic Yield | 75% | 68% |
| HDAC IC₅₀ | 12 nM | 450 nM |
| Solubility (H₂O) | 0.5 mg/mL | 0.3 mg/mL |
Industrial-Scale Production
Flow microreactor systems optimize large-scale synthesis by enhancing mixing efficiency and reducing side reactions. Key advantages over batch processes include:
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Throughput: 5 kg/day capacity with >99% enantiomeric excess (ee).
Recent Research Frontiers
Peptide Stapling
The chloromethyl group facilitates macrocyclization via cysteine alkylation, generating stabilized α-helical peptides for targeting protein-protein interactions .
Bioconjugation
Site-specific modification of antibodies using thiol-disulfide exchange reactions.
Comparison with Analogous Compounds
Table 4: Structural Analogs
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